molecular formula C19H13ClO6 B2562364 Austocystin A CAS No. 55256-58-1

Austocystin A

Cat. No. B2562364
CAS RN: 55256-58-1
M. Wt: 372.76
InChI Key: POXKBPUNCDMQMW-YLVJLNSGSA-N
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Description

Austocystin A is a toxin produced by the Aspergillus species . It has a systematic name of 5H-Furo (3′,2′:4,5)furo (3,2-b)xanthen-5-one, 3a,12a-dihydro-7-chloro-4,6-dimethoxy-, (3aS,12aR)- . The molecular formula is C19H13ClO6 and it has a molecular weight of 372.8 . It is a type of Xanthone .


Synthesis Analysis

The synthesis of Austocystin A has been explored in various studies . One of the reaction products, 8-(3’ -chloro-2’ -hydroxy-6’ -methoxybenzoyl)-5, 7-dimethoxy-4-methylcoumarin, has been elucidated with the aid of X-ray crystallography .


Molecular Structure Analysis

Austocystin A is a Xanthone . It is a dihydrofuro [3′,​2′:4.5]​furo [3,​2-​b]​xanthenone .


Chemical Reactions Analysis

The selective cytotoxic action of Austocystin D, a related compound, is caused by its selective activation by cytochrome P450 (CYP) enzymes in specific cancer cell lines, leading to induction of DNA damage in cells and in vitro .

Scientific Research Applications

1. Anticancer Research

Austocystin A has been explored for its potential in anticancer research. Austocystin D, a related compound, showed potent cytotoxic activity with in vivo antitumor activity, highlighting the therapeutic potential of austocystins in cancer treatment. Notably, the cytotoxic action of Austocystin D arises from selective activation by cytochrome P450 enzymes in certain cancer cell lines, suggesting a specific mechanism of action against cancer cells. This finding opens possibilities for targeting or overcoming chemoresistance in cancer therapy (Marks et al., 2011).

2. Antimicrobial and Cytotoxic Properties

Recent studies have identified new austocystin analogs, such as austocystin P and Q, with antimicrobial activities against Helicobacter pylori. Additionally, these compounds have demonstrated cytotoxicities against human colon cancer cell lines, further reinforcing the potential of austocystins in medical research, especially in developing treatments against microbial infections and certain cancers (Lv et al., 2022).

3. Biosynthesis Studies

Understanding the biosynthesis of austocystin A is critical for exploring its potential applications. Studies on Austocystin D, for instance, have provided insights into the biosynthesis pathways of these compounds, which is essential for exploring their therapeutic potential and possibly synthesizing them in the laboratory for research and medicinal uses (Horak et al., 1983).

Mechanism of Action

Austocystin D, a related compound, directly damages DNA in the presence of mammalian liver microsomes . The selective cytotoxic action of Austocystin D is caused by its selective activation by cytochrome P450 (CYP) enzymes in these cancer cell lines, which results in DNA damage in cells and in vitro .

properties

IUPAC Name

(4S,8R)-17-chloro-2,18-dimethoxy-7,9,13-trioxapentacyclo[10.8.0.03,10.04,8.014,19]icosa-1,3(10),5,11,14(19),15,17-heptaen-20-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClO6/c1-22-17-9(20)3-4-10-14(17)16(21)15-12(25-10)7-11-13(18(15)23-2)8-5-6-24-19(8)26-11/h3-8,19H,1-2H3/t8-,19+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POXKBPUNCDMQMW-WPCRTTGESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC2=C1C(=O)C3=C(C4=C(C=C3O2)OC5C4C=CO5)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC2=C1C(=O)C3=C(C4=C(C=C3O2)O[C@@H]5[C@H]4C=CO5)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

55256-58-1
Record name Austocystin A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055256581
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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